Methyl(2-propoxynaphthalen-1-yl)sulfane

Description

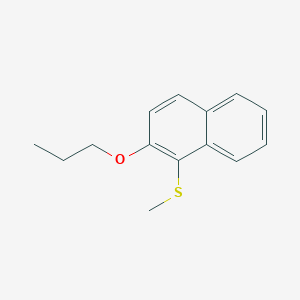

Methyl(2-propoxynaphthalen-1-yl)sulfane is a sulfur-containing aromatic compound characterized by a naphthalene core substituted with a methylthio group (-SMe) at the 1-position and a propoxy group (-OPr) at the 2-position. This compound belongs to the broader class of aryl sulfides, which are of significant interest in organic synthesis, materials science, and medicinal chemistry due to their electronic properties and reactivity.

Properties

IUPAC Name |

1-methylsulfanyl-2-propoxynaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c1-3-10-15-13-9-8-11-6-4-5-7-12(11)14(13)16-2/h4-9H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLLKIVGISNHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=CC=CC=C2C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl(2-propoxynaphthalen-1-yl)sulfane typically involves the reaction of 2-propoxynaphthalene with a methylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where 2-propoxynaphthalene is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl(2-propoxynaphthalen-1-yl)sulfane undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide as solvent.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, methylthio derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Methyl(2-propoxynaphthalen-1-yl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-sulfur bonds. Its unique structure allows for the development of novel synthetic methodologies.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.

Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce sulfur-containing functionalities

Mechanism of Action

The mechanism of action of Methyl(2-propoxynaphthalen-1-yl)sulfane involves its interaction with various molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can influence oxidative stress and cellular redox balance .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The propoxy group in the target compound introduces steric bulk and electron-donating properties compared to simpler analogs like 2-1af (methyl) or 2-1ag (fluoro). This may influence solubility, reactivity, and intermolecular interactions .

- Spectral Differentiation : The absence of propoxy-group NMR data in the evidence necessitates extrapolation from related compounds. For example, methylthio protons typically resonate near δ 2.1–2.5 in 1H NMR, while propoxy groups would show distinct signals for -OCH2CH2CH3 .

Thermodynamic Stability and Dimerization Energies

Computational studies on sulfane dimers () provide insights into stability:

| Compound (Abbreviation) | Dimerization Energy (ΔE, kcal/mol) | Computational Method |

|---|---|---|

| Methyl(4-(naphthalen-2-yl)phenyl)sulfane (NA1) | -8.2 | B97-D/def2-TZVPP |

| (4-(Azulen-6-yl)phenyl)(methyl)sulfane (AZ1) | -7.5 | B3LYP-D3/def2-QZVPPD |

Key Observations :

- Steric and Electronic Factors: NA1, which lacks a propoxy group but shares a naphthalene-thioether backbone, exhibits moderate dimerization energy (-8.2 kcal/mol).

- Method Dependency : Energy values vary with computational approaches (e.g., B3LYP-D3 vs. B97-D), emphasizing the need for multi-method validation .

Reactivity with Sulfane Sulfurs

While direct reactivity data for this compound are unavailable, phosphine-based trapping studies () suggest that methylthio groups in similar structures react efficiently with sulfane sulfurs (e.g., S8 or cysteine polysulfides) to form phosphine sulfides. For instance, reagent P2 (a phosphine derivative) reacts completely with sulfane sulfurs within 15 minutes, as monitored by 31P NMR (δ45.1 for PS2) .

Biological Activity

Methyl(2-propoxynaphthalen-1-yl)sulfane is an organic compound with the molecular formula C14H16OS, classified as a sulfide. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure:

- Molecular Formula: C14H16OS

- Functional Groups: Sulfide, propoxy group, naphthalene moiety

Synthesis:

The synthesis of this compound typically involves nucleophilic substitution reactions where 2-propoxynaphthalene reacts with methylsulfanyl chloride in the presence of bases like sodium hydride or potassium carbonate. The reaction is often conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that the compound may disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that derivatives of this compound can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation. For instance, it was observed to inhibit the growth of breast cancer cells by triggering caspase-dependent apoptosis.

The biological activity of this compound is believed to involve:

- Covalent Bond Formation: The sulfur atom can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.

- Redox Reactions: The compound can undergo oxidation and reduction reactions, influencing cellular redox states and oxidative stress responses.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| Methyl(2-methoxynaphthalen-1-yl)sulfane | Methoxy group | Moderate antimicrobial activity |

| Methyl(2-butoxynaphthalen-1-yl)sulfane | Butoxy group | Limited anticancer effects |

| Methyl(2-ethoxynaphthalen-1-yl)sulfane | Ethoxy group | Enhanced solubility but reduced bioactivity |

This table highlights how variations in functional groups can significantly alter the biological activity and solubility profiles of sulfide compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with this compound compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Study

In another research project, various concentrations of this compound were tested on human breast cancer cell lines. The findings revealed that higher concentrations led to a marked increase in apoptotic markers, supporting its role as a promising candidate for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.